(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide
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Overview
Description
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a naphthalene ring, and a propanamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups, followed by coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The naphthalene ring can intercalate with nucleic acids, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-phenylpropanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-benzylpropanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide provides unique electronic and steric properties, making it more versatile in chemical reactions and interactions with biological targets compared to its analogs .
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C16H19N3O2/c1-10(17)16(21)19(11(2)15(18)20)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H2,18,20)/t10-,11-/m0/s1 |
InChI Key |
UAWWMLISBIXQFK-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(C)C(=O)N)N |
Origin of Product |
United States |
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